molecular formula C9H12N6O B13628246 4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13628246
M. Wt: 220.23 g/mol
InChI Key: DXWHSHBXYATDLG-UHFFFAOYSA-N
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Description

4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a hydrazinyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with oxolan-3-yl-containing intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C9H12N6O

Molecular Weight

220.23 g/mol

IUPAC Name

[1-(oxolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C9H12N6O/c10-14-8-7-3-13-15(6-1-2-16-4-6)9(7)12-5-11-8/h3,5-6H,1-2,4,10H2,(H,11,12,14)

InChI Key

DXWHSHBXYATDLG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C3=NC=NC(=C3C=N2)NN

Origin of Product

United States

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